molecular formula C18H13F3N4O3S B2451687 N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-04-8

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2451687
CAS RN: 1021136-04-8
M. Wt: 422.38
InChI Key: RNNSUHIYNKCLCN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The IUPAC name for this compound is N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide.


Synthesis Analysis

The synthesis of this compound involves a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular formula of this compound is C18H13F3N4O2S2. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridazin ring via an amine and a thioether linkage.


Chemical Reactions Analysis

The compound is formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Interaction with DNA

Understanding how our compound interacts with DNA is crucial. Investigating its binding mechanisms and potential therapeutic implications could yield valuable insights.

properties

IUPAC Name

N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S/c19-18(20,21)11-3-1-4-12(9-11)22-15(26)10-29-16-7-6-14(24-25-16)23-17(27)13-5-2-8-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSUHIYNKCLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

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